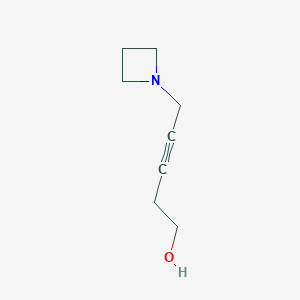

5-(Azetidin-1-YL)pent-3-YN-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

5-(azetidin-1-yl)pent-3-yn-1-ol |

InChI |

InChI=1S/C8H13NO/c10-8-3-1-2-5-9-6-4-7-9/h10H,3-8H2 |

InChI Key |

QQEMMYNNOHMYAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC#CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Azetidin 1 Yl Pent 3 Yn 1 Ol and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained azetidine ring presents a significant synthetic challenge. Over the years, a variety of methods have been developed to address this, ranging from classical cyclization reactions to modern photocatalyzed processes.

[2+2] Photocycloaddition Reactions for Azetidine Formation

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most efficient routes to functionalized azetidines. rsc.orgnih.gov This method, however, has faced limitations due to competing E/Z isomerization of the imine component upon photoexcitation. nih.gov

Recent advancements have focused on utilizing visible light and photocatalysts to overcome these challenges. For instance, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed using 2-isoxazoline-3-carboxylates as oxime precursors. nih.gov This approach employs an iridium photocatalyst to facilitate the [2+2] cycloaddition with a wide array of alkenes under mild conditions. nih.gov The resulting highly functionalized azetidines can be readily converted to free, unprotected azetidines. nih.gov

The scope of the aza Paternò-Büchi reaction has been expanded to include intramolecular variants, providing access to complex bicyclic azetidine scaffolds. nih.gov Furthermore, the use of cyclic imine equivalents has been a common strategy to prevent unproductive isomerization pathways. nih.gov Recent work has demonstrated that matching the frontier molecular orbital energies of acyclic oximes and alkenes can enable successful visible light-mediated aza Paternò-Büchi reactions through triplet energy transfer catalysis. nih.govchemrxiv.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Isoxazoline-3-carboxylate and Alkene | Iridium photocatalyst, visible light | Functionalized azetidine | Broad scope | nih.gov |

| Acyclic Oxime and Alkene | Visible light, triplet energy transfer | Monocyclic azetidine | Good | nih.govchemrxiv.org |

| Imine and Alkene (Intramolecular) | UV light or acetone-sensitized | Bicyclic azetidine | 80-85% | nih.gov |

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization reactions are a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule.

Aminolysis of Epoxides: The intramolecular aminolysis of epoxides is a powerful strategy for constructing hydroxyl-functionalized azetidines. Lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, have emerged as effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govnih.govfrontiersin.org This method proceeds in high yields and tolerates a variety of functional groups that may be sensitive to other acidic conditions. nih.govfrontiersin.org The reaction demonstrates high regioselectivity, favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. nih.gov The choice of solvent and temperature can be critical in directing the reaction pathway. nih.gov

Iodocyclization: Iodocyclization of homoallylamines provides a stereoselective route to 2-(iodomethyl)azetidines. researchgate.netbirmingham.ac.ukrsc.org This reaction, when carried out at room temperature, proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines in high yields. researchgate.netresearchgate.net Interestingly, increasing the reaction temperature can lead to the isomerization of the initially formed iodo-azetidines into more stable 3-iodopyrrolidines. birmingham.ac.ukrsc.orgrsc.org The resulting iodomethyl group on the azetidine ring is a versatile handle for further functionalization through nucleophilic substitution. rsc.org

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

| cis-3,4-Epoxy amine | La(OTf)₃ | Azetidine | High | nih.govnih.gov |

| Homoallylamine | Iodine | cis-2-(Iodomethyl)azetidine | High | researchgate.netresearchgate.net |

Strain-Release Functionalization of Azabicyclobutanes for Azetidine Synthesis

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized azetidines through strain-release reactions. nih.gov The ring-opening of ABBs can be initiated by various nucleophiles, leading to the formation of 3-substituted azetidines. nih.govrsc.org

This strategy has been successfully employed for the synthesis of a diverse library of enantiopure and stereodefined azetidines. acs.orgchemrxiv.org The stereospecific opening of enantiopure 2-substituted ABBs with a range of nucleophiles, including amines, alcohols, thiols, and carboxylic acids, has been demonstrated. acs.org This approach allows for a modular and programmable synthesis of complex azetidines that would be difficult to access through other methods. acs.org The functionalization can also be performed in a single pot, for instance, through the addition of an organometallic nucleophile followed by N-arylation. rsc.org

| Precursor | Reagents | Product | Key Feature | Reference |

| 1-Azabicyclo[1.1.0]butane | Organometallic species, Electrophile | 3-Arylated, N-arylated azetidine | One-pot bis-functionalization | rsc.org |

| Enantiopure 2-substituted ABB | Various nucleophiles | Enantio- and diastereopure azetidines | Stereospecific strain-release | acs.org |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate, TFAA | 2-(Trifluoromethyl)azetidines | Access to fluorinated scaffolds | nih.gov |

Stereoselective and Chiral Synthesis of Azetidine Scaffolds

The development of stereoselective methods for the synthesis of chiral azetidines is crucial for their application in medicinal chemistry. Several approaches have been established to control the stereochemistry of the azetidine ring.

One strategy involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org The reaction conditions can be tuned to favor the formation of either azetidines or the isomeric pyrrolidin-3-ols. acs.org Another approach is the intramolecular Michael addition of a lithiated α-amino nitrile, derived from a β-amino alcohol, to afford enantiopure 2-cyano azetidines. thieme-connect.comthieme-connect.com

Gold-catalyzed intermolecular oxidation of alkynes offers a flexible route to chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides. nih.gov Furthermore, the use of chiral auxiliaries, such as tert-butanesulfinamide, has been effective in achieving high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The development of catalytic asymmetric methods, such as the copper(I)-catalyzed Kinugasa/aryl C-C coupling cascade reaction, has enabled the synthesis of complex chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

| Method | Precursor | Product | Stereocontrol | Reference |

| Base-induced cyclization | Enantiopure (2-aminoalkyl)oxirane | 2-(Hydroxymethyl)azetidine | Stereospecific | acs.org |

| Intramolecular Michael addition | β-Amino alcohol derivative | Enantiopure 2-cyano azetidine | Diastereoselective | thieme-connect.comthieme-connect.com |

| Gold-catalyzed oxidation | Chiral N-propargylsulfonamide | Chiral azetidin-3-one | >98% e.e. | nih.gov |

| Copper(I)-catalyzed cascade | - | Chiral spiro[azetidine-3,3'-indoline]-2,2'-dione | High enantioselectivity | nih.gov |

Photo-induced Copper-Catalyzed Radical Annulation for Azetidine Synthesis

Photo-induced copper-catalyzed radical annulation has recently emerged as a powerful and atom-economical method for the construction of azetidine rings. the-innovation.orgnih.govresearchgate.net This approach involves the [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgresearchgate.net The reaction is initiated by the photogeneration of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. nih.gov This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to afford the azetidine product. nih.gov

This methodology is characterized by its operational simplicity, the use of an inexpensive copper catalyst, and a broad substrate scope. researchgate.net It allows for the synthesis of saturated azetidine scaffolds possessing vicinal tertiary-quaternary and even quaternary-quaternary centers, which are challenging to construct using traditional methods. nih.gov A similar strategy involving a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has also been reported for the synthesis of azetidines with complete regioselectivity. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| [3+1] Radical Annulation | Aliphatic amine, Alkyne | Copper catalyst, visible light | Atom-economical, double C-H activation | the-innovation.orgresearchgate.net |

| 4-exo-dig Radical Cyclization | Ynamide | Copper complex, visible light, amine | Anti-Baldwin cyclization, full regioselectivity | nih.gov |

Green Chemistry and Sustainable Approaches in Azetidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of azetidines to develop more environmentally benign and sustainable processes. These approaches focus on aspects such as atom economy, the use of less hazardous reagents, and energy efficiency.

Visible-light-mediated reactions, as discussed in the context of [2+2] photocycloadditions and copper-catalyzed radical annulations, are prime examples of green synthetic methods. nih.govthe-innovation.org They often proceed under mild conditions, reducing the need for high temperatures and harsh reagents. The development of enzymatic platforms for the construction of chiral N-heterocycles, including pyrrolidines and indolines, through intramolecular C(sp³)–H amination of organic azides points towards future possibilities for biocatalytic azetidine synthesis. researchgate.net

Furthermore, the use of water as a solvent or the development of one-pot multi-component reactions are other avenues being explored to enhance the sustainability of azetidine synthesis. While specific examples for azetidine synthesis are still emerging, the broader trends in organic synthesis suggest a continued move towards greener and more sustainable methodologies.

Incorporation and Functionalization of the Pent-3-YN-1-OL Moiety

The pent-3-yn-1-ol core is a critical component, and its synthesis and subsequent functionalization are pivotal. Modern synthetic methods offer precise control over the formation and reaction of the carbon-carbon triple bond and the hydroxyl group.

Cross-Dehydrogenative Alkynylation for C-C Triple Bond Formation

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds directly from two different C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This approach is highly efficient and minimizes waste, making it a cornerstone of green chemistry. nih.govrsc.org In the context of synthesizing the pent-3-yn-1-ol moiety, CDC can be envisioned for the formation of the internal alkyne.

This method involves the coupling of a terminal alkyne with a suitable C(sp3)-H bond. For instance, a propargylic alcohol derivative could be coupled with a methyl group source under oxidative conditions. Iron- and copper-based catalytic systems are often employed for such transformations due to their low cost and environmental benignity. researchgate.net The reaction typically proceeds via the in-situ generation of reactive intermediates through the activation of both C-H bonds. nih.govscispace.com

Recent advancements have expanded the scope of CDC to include various energy inputs like photoredox catalysis, mechanochemistry, and microwave irradiation, which can offer milder reaction conditions and improved efficiencies. rsc.org For the synthesis of a molecule like 5-(azetidin-1-yl)pent-3-yn-1-ol, a potential CDC approach could involve the coupling of an azetidine-containing fragment with a suitable alkyne precursor.

Table 1: Examples of Cross-Dehydrogenative Coupling Reactions for C-C Bond Formation

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Iron-based | Tetrahydroisoquinolines and terminal alkynes | Alkynylated amines | Solvent-free, high-speed ball milling conditions. pitt.edu |

| Copper(I)/Iron(II) bimetallic | Benzylic C-H bonds and aromatic alkynes | Aryl-substituted alkynes | First alkynylation of non-heteroatom adjacent benzylic C-H bonds. pitt.edu |

| Zinc(II)-catalyzed | Propargylic amines and terminal alkynes | N-tethered 1,6-enynes | Redox-neutral CDC; no external oxidant required. pitt.edu |

Regioselective Alkyne Hydrofunctionalization Reactions

Hydrofunctionalization, the addition of a Y-H unit across a C-C triple bond, is a fundamental and atom-economical method for producing functionalized alkenes. mdpi.com For internal alkynes like the one in the pent-3-yn-1-ol scaffold, controlling the regioselectivity of this addition is a significant challenge. chinesechemsoc.org

The addition of amines (hydroamination) or alcohols (hydroalkoxylation) to alkynes provides direct access to enamines, imines, and enol ethers, which are valuable synthetic intermediates. nih.govfrontiersin.org Transition metal catalysts, particularly those based on gold, copper, and other late transition metals, have proven highly effective in promoting these reactions. nih.govresearchgate.netacs.org

Hydroamination: Gold(I) complexes with N-heterocyclic carbene (NHC) ligands are active catalysts for the hydroamination of alkynes, typically leading to the Markovnikov addition product. frontiersin.org Copper-catalyzed systems have also been developed for the intermolecular hydroamination of internal alkynes with anilines and other amines. acs.org

Hydroalkoxylation: This reaction is a powerful tool for synthesizing oxygen-containing heterocycles and enol ethers. nih.govresearchgate.net Gold and copper catalysts are frequently used, and the reaction can proceed via either an exo-dig or endo-dig cyclization pathway in intramolecular cases. nih.gov For intermolecular additions, controlling the regioselectivity with unsymmetrical internal alkynes remains a key research area. mdpi.com

Table 2: Metal-Catalyzed Hydrofunctionalization of Alkynes

| Reaction Type | Catalyst | Substrates | Products |

| Hydroamination | NHC-Au(I) complexes | Phenylacetylene and arylamines | Imines (Markovnikov product) frontiersin.org |

| Hydroalkoxylation | (IPr)Cu(Me) | 4-pentyn-1-ol | 2-Methylene-tetrahydrofuran acs.org |

| Hydroarylation | Gold(I) catalyst | 1,3-Diynes and styrenes | [4+3] Annulation products mdpi.com |

To overcome the challenge of regioselectivity in the functionalization of internal alkynes, the use of directing groups has become a powerful strategy. acs.org A directing group, temporarily attached to the substrate, positions the metal catalyst to favor reaction at a specific site.

For a substrate like this compound, the hydroxyl group itself can act as a directing group. Alternatively, a variety of other directing groups can be installed and later removed. For instance, picolinamide (B142947) and 2-pyridyl sulfonyl groups have been successfully employed in palladium-catalyzed hydroarylation reactions to achieve high regiocontrol. acs.orgrsc.org The directing group chelates to the metal center, bringing it into proximity with one of the alkyne carbons and thereby directing the nucleophilic or electrophilic attack.

This strategy has been applied to a range of transformations, including hydrosilylation and hydroarylation. acs.orgnih.gov The choice of directing group and catalytic system is crucial for achieving the desired regiochemical outcome. acs.org

Stereocontrolled Alkyne Functionalization and Alkyne-Alcohol Interconversions

The stereoselective functionalization of alkynes is critical for accessing specific E/Z isomers of alkenes, which are important precursors in medicinal chemistry and materials science. nih.gov Recent advancements have focused on developing catalytic systems that can selectively produce either the cis or trans alkene product from the same alkyne starting material. rsc.org

Cobalt and nickel catalysts have shown remarkable versatility in the stereodivergent semi-hydrogenation of alkynes. rsc.orgnih.gov By carefully selecting the ligand and reaction conditions, one can favor either syn- or anti-addition of hydrogen. For example, cobalt complexes with specific pincer ligands can achieve high selectivity for either the E- or Z-alkene through transfer hydrogenation using methanol (B129727) as the hydrogen source. nih.gov

Furthermore, the interconversion between alkynes and propargylic alcohols is a fundamental transformation. Ruthenium-catalyzed trans-hydrosilylation or trans-hydrostannation of propargyl alcohols can produce versatile alkenylsilane and alkenylstannane intermediates, which can then be further functionalized stereoselectively. nih.gov

Convergent and Divergent Synthetic Pathways to the Integrated Structure of this compound, Including Flow Chemistry Methodologies

The assembly of the final molecule, this compound, can be approached through either convergent or divergent synthetic strategies.

Divergent Synthesis: A divergent strategy would involve the construction of a common intermediate that can be elaborated into a variety of analogues. For example, a precursor containing the pent-3-yn-1-ol core could be functionalized with different amine nucleophiles to generate a library of compounds including the azetidine analogue.

Flow Chemistry Methodologies:

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and reaction control. rsc.org The generation of alkynes, which can sometimes involve hazardous reagents or exothermic reactions, is particularly well-suited for flow processing. For instance, the synthesis of alkynes from isoxazolones, a transformation that can be problematic in batch due to the evolution of toxic gases and exothermicity, has been successfully implemented in a continuous flow system, delivering products with high productivity and in short residence times. rsc.org Such methodologies could be applied to the synthesis of the pent-3-yn-1-ol core of the target molecule, potentially enabling a safer and more scalable production route.

Reaction Chemistry and Mechanistic Investigations of 5 Azetidin 1 Yl Pent 3 Yn 1 Ol

Reactivity Profiles of the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This inherent strain is a driving force for its reactivity, making it susceptible to various ring-opening and functionalization reactions that are less common in more stable five- or six-membered rings. researchgate.netrsc.orgresearchwithrutgers.com

Strain-Driven Ring-Opening Reactions and Mechanisms (e.g., Acid-Mediated, Nucleophilic)

The considerable ring strain within the azetidine ring makes it a prime candidate for reactions that relieve this strain through ring-opening. rsc.orgresearchwithrutgers.comrsc.org These reactions can be initiated by various reagents and conditions, including acids and nucleophiles.

Acid-mediated ring-opening is a common transformation. In the presence of an acid, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack. This can lead to an intramolecular decomposition pathway if a suitable nucleophile is present within the molecule. nih.gov For instance, studies on N-substituted azetidines have shown that a pendant amide group can act as an internal nucleophile, leading to acid-mediated ring cleavage. nih.gov

The azetidine ring is also susceptible to opening by external nucleophiles. This process is often facilitated by activating the ring, for example, by acylation of the nitrogen atom. rsc.org A variety of nucleophiles, including thiols, have been successfully employed to open the azetidine ring in a regioselective manner. rsc.org The combination of photochemical ring closure to form strained azetidinols followed by a strain-release ring-opening event represents a powerful synthetic strategy. beilstein-journals.org This "build and release" approach leverages the stored strain energy to facilitate functionalization. beilstein-journals.org

Table 1: Examples of Strain-Driven Ring-Opening Reactions of Azetidines

| Reaction Type | Trigger | Nucleophile | Key Features | References |

|---|---|---|---|---|

| Intramolecular Decomposition | Acid | Pendant amide group | Acid-mediated pathway; stability influenced by substituent positions. | nih.gov |

| Desymmetrization | Chiral Phosphoric Acid | Thiols | Enantioselective opening of meso-azetidines activated by an acyl group. | rsc.org |

| Photochemical/Strain-Release | Light / Ketones or Boronic Acids | Ketones / Boronic Acids | Formation of strained azetidinols via Norrish-Yang cyclization, followed by ring-opening. | beilstein-journals.org |

| Anion Relay Sequence | nih.govnih.gov-Brook Rearrangement | Various Electrophiles | Leverages strain-release of azabicyclo[1.1.0]butane to drive the reaction. | nih.gov |

Nucleophilic and Electrophilic Functionalization of the Azetidine Nitrogen and Ring Carbons

Beyond ring-opening, the azetidine moiety can undergo functionalization at both the nitrogen atom and the ring carbons. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for a range of reactions, including alkylation, acylation, and sulfonylation. researchgate.net The nitrogen's basicity also allows it to act as a directing group in reactions involving the rest of the molecule. lookchem.com

Functionalization of the ring carbons can be achieved through various methods. For instance, the azetidinyl ring can act as an ortho-directing group in the lithiation of 2-arylazetidines, enabling regioselective functionalization of the aromatic ring. lookchem.comrsc.org The coordinating ability of the azetidine nitrogen is crucial for this observed reactivity and regioselectivity. lookchem.com Furthermore, electrophilic azetidinylation strategies have been developed using reagents like azetidinyl trichloroacetimidates, allowing for the direct attachment of the azetidine ring to various nucleophiles. rsc.org

Table 2: Selected Functionalization Reactions of the Azetidine Ring

| Site of Functionalization | Reaction Type | Reagent/Catalyst | Description | References |

|---|---|---|---|---|

| Nitrogen Atom | Substitution | Various electrophiles | Chemoselective deprotection and subsequent substitution (e.g., acylation, sulfonylation). | researchgate.netfigshare.com |

| Ring Carbons (via ortho-lithiation) | Lithiation-Electrophilic Trapping | n-Hexyllithium / Electrophiles | The azetidinyl group directs lithiation to the ortho position of an attached aryl ring. | lookchem.comrsc.org |

Chemo- and Regioselective Transformations of Azetidinyl Groups

Controlling the chemo- and regioselectivity of reactions involving the azetidine moiety is crucial for its synthetic utility. The outcome of a reaction can often be dictated by the nature of the substituents on the azetidine ring and the reaction conditions. mdpi.com

A notable example is the regioselective lithiation of 2-arylazetidines, where the choice of the N-substituent can switch the reaction site. rsc.org While N-alkylazetidines undergo ortho-lithiation of the aryl ring, N-Boc protected azetidines favor lithiation at the α-benzylic position. rsc.org This demonstrates that careful selection of protecting groups can be a powerful tool for directing reactivity. Similarly, in the reactions of polyfunctional compounds, the structure of the reagents and reaction conditions like temperature and the presence of catalysts can determine the chemo- and regioselectivity of the transformations. mdpi.commdpi.comresearchgate.net

Transformations of the Alkyne Functionality

The pent-3-yn-1-ol portion of the molecule features an internal alkyne, a functional group known for its rich and diverse reactivity, particularly in the realm of transition metal catalysis. mdpi.com

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions of the Alkyne

Transition metal-catalyzed reactions are powerful tools for the transformation of alkynes into more complex structures. nih.govnih.govrsc.org These reactions, often catalyzed by metals such as palladium, rhodium, ruthenium, or nickel, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govacs.org

Common transformations include:

Coupling Reactions: Alkynes can undergo homo- or cross-coupling reactions to form conjugated enynes, which are valuable intermediates in organic synthesis. nih.gov Controlling the regio- and stereoselectivity is a key challenge in these reactions. nih.gov

Hydroarylation: The insertion of an alkyne's C-C triple bond into the C-H bond of an aromatic precursor can be catalyzed by transition metals, leading to the formation of arylalkenes. rsc.org

Carbometalation: The addition of an organometallic species across the alkyne can generate a vinyl metal intermediate, which can then participate in further reactions. nih.govacs.org

Table 3: Examples of Transition Metal-Catalyzed Reactions of Alkynes

| Reaction Type | Catalyst | Reactants | Product Type | References |

|---|---|---|---|---|

| Dimerization | RhCl(PPh₃)₃ | Propargylic alcohols | (E)-head-to-head enynes | nih.gov |

| C-H Functionalization | Copper | Terminal alkyne, Amine | α,β-alkynyl-β-amino ketones | nih.gov |

| Hydroarylation | Manganese | 2,4-diyne propargyl alcohols, Boronic acids | Trisubstituted alkenes | acs.org |

Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

One of the most prominent reactions of terminal alkynes is the azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry." wikipedia.orgwikipedia.org While the subject molecule contains an internal alkyne, related synthetic strategies often employ terminal alkynes which can be readily prepared. This reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings. interchim.fr The reaction is typically catalyzed by copper(I) or ruthenium. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous conditions. nih.govnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgorganic-chemistry.org An advantage of the ruthenium-catalyzed process is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles. wikipedia.orgnih.gov Nickel-based catalytic systems have also been developed for the synthesis of 1,5-disubstituted triazoles under ambient, aqueous conditions. nih.gov

The formation of a triazole linkage is a powerful method for bioconjugation and the synthesis of complex molecules due to its high yield and the stability of the resulting triazole ring. nih.govbeilstein-archives.org

Table 4: Comparison of Catalyzed Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Alkyne Substrate | Primarily terminal alkynes | Terminal and internal alkynes |

| Mechanism | Involves a copper-acetylide intermediate | Involves a ruthenacycle intermediate |

| Key Advantage | High efficiency, classic "click" reaction | Access to complementary regioisomer, broader alkyne scope |

| References | wikipedia.orgorganic-chemistry.orgnih.gov | wikipedia.orgorganic-chemistry.orgnih.gov |

Other [3+2] Cycloaddition Reactions Involving Alkynes

The internal alkyne functionality in 5-(azetidin-1-yl)pent-3-yn-1-ol serves as a potential dienophile or dipolarophile in cycloaddition reactions. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is prominent, other [3+2] cycloadditions are also highly relevant for this class of compounds. Propargylamines, which share structural similarity with the target molecule, can act as precursors to allenyl anions or other reactive intermediates suitable for [3+2] cycloadditions.

For instance, base-catalyzed [3+2] cycloadditions between propargylamines and aldehydes have been developed for the synthesis of substituted furans. thieme-connect.com In these reactions, the propargylamine (B41283) is treated with a base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), to generate an allenyl anion equivalent. This intermediate then undergoes a [3+2] cycloaddition with an aldehyde to furnish the furan (B31954) ring system. thieme-connect.commdpi.com This metal-free approach offers a green and efficient pathway to heterocyclic structures. mdpi.com Similarly, base-mediated isomerization of propargylamines to allenamine intermediates can facilitate their cycloaddition with azides to form 5-amino-1,2,3-triazoles. core.ac.uk

Gold(I) catalysts are also known to mediate [2+3] cycloadditions of propargyl acetals, which show higher reactivity than corresponding esters. nih.gov Given the presence of the alkyne, this compound could potentially engage in similar cycloaddition pathways when subjected to appropriate catalytic conditions.

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkyne-Containing Substrates

| Alkyne Substrate | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

| Propargylamine | Aldehyde | TBAOH (base) | Substituted Furan | thieme-connect.commdpi.com |

| Propargylamine | Aryl Azide | t-BuOK (base) | 5-Amino-1,2,3-triazole | core.ac.uk |

| Propargyl Acetal | Vinyl Reactant | Gold(I) Complex | Cycloadduct | nih.gov |

| Propargyl Glycoside | Azido-Glycoside | Copper, Heat, or Microwave | Dimeric Triazole | nih.gov |

Reactivity of the Primary Alcohol and Its Participation in Intra/Intermolecular Interactions

The primary alcohol in this compound is a versatile functional group that can undergo a wide range of reactions and participate in key non-covalent interactions.

Reactivity: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for subsequent nucleophilic substitution. Its proximity to the alkyne and the azetidine ring may influence its reactivity. For instance, propargylic alcohols are known to undergo Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds under acidic conditions. nih.gov While the alcohol in the target molecule is a homopropargylic alcohol, related rearrangements or cyclizations could be envisioned.

Furthermore, the alcohol can direct certain metal-catalyzed reactions. In the context of olefin metathesis, a nearby hydroxyl group can chelate to the metal center, influencing the stereochemistry and rate of the reaction. rsc.org The reaction of propargylic alcohols with reagents like N-iodosuccinimide (NIS) can lead to regioselective dihalohydration reactions, forming α,α-dihalo-β-hydroxyketones, sometimes even in the absence of a metal catalyst. nih.gov

Intra/Intermolecular Interactions: The hydroxyl group is a strong hydrogen bond donor and acceptor. In the solid state and in solution, it can form intermolecular hydrogen bonds, influencing the compound's physical properties like melting and boiling points. nih.gov Intramolecularly, an O-H···π interaction between the hydroxyl group and the electron cloud of the alkyne's triple bond is possible. princeton.edu Such interactions have been observed in similar alkynols and can stabilize specific conformations of the molecule. princeton.edu The nitrogen atom of the azetidine ring can also act as a hydrogen bond acceptor, potentially leading to intramolecular O-H···N hydrogen bonding, which would influence the molecule's conformation and reactivity.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While specific studies on this molecule are lacking, mechanistic principles can be inferred from related systems.

Experimental Studies of Reaction Mechanisms (e.g., Kinetic Isotope Effects, Intermediate Isolation)

Experimental techniques are vital for probing reaction pathways. For reactions involving the alkyne or alcohol of this compound, the following methods would be applicable:

Kinetic Isotope Effects (KIEs): KIE studies involve comparing the reaction rates of molecules substituted with different isotopes (e.g., hydrogen vs. deuterium). A significant primary KIE (kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. researchgate.net For instance, in an E2 elimination involving the carbon alpha to the alcohol, a large KIE would be expected. Secondary KIEs can provide information about changes in hybridization at the transition state. core.ac.ukacs.org This technique is a powerful tool for distinguishing between proposed mechanisms without altering the potential energy surface of the reaction. core.ac.ukresearchgate.net

Intermediate Isolation/Trapping: Isolating or trapping reactive intermediates provides direct evidence for a proposed mechanism. In metal-catalyzed reactions, intermediates such as metallacyclobutanes (in olefin metathesis) or π-allyl palladium species can sometimes be characterized. acs.org In cycloaddition reactions, trapping experiments can help identify transient species like allenyl anions.

Crossover Experiments: These experiments can determine whether a reaction is intramolecular or intermolecular. For example, in a rearrangement reaction, running a mixture of an isotopically labeled and an unlabeled substrate and analyzing the product distribution can reveal the nature of the pathway.

Influence of Catalysis on Reaction Outcomes and Selectivity

The choice of catalyst is paramount in controlling the outcome of reactions involving multifunctional molecules like this compound. Different catalysts can steer a reaction towards a specific product with high selectivity. mdpi.comnih.gov

Regioselectivity and Stereoselectivity: In alkyne functionalization reactions, the catalyst, ligands, and additives determine which carbon of the alkyne reacts (regioselectivity) and the spatial arrangement of the new bonds (stereoselectivity). For example, in hydroarylation reactions, a directing group on the substrate can work in concert with a palladium catalyst to ensure syn-stereoselectivity and control regiochemistry. nih.gov Copper-catalyzed allylboration of alkynes can be tuned to achieve high regio-, diastereo-, and enantioselectivity by careful selection of the ligand and reaction conditions. acs.org

Chemoselectivity: With multiple functional groups present (alkyne, alcohol, amine), a catalyst must be chosen to activate one site selectively over the others. Gold catalysts, for example, are known for their high affinity for alkynes (alkynophilicity), enabling reactions at the triple bond while leaving other functional groups untouched. thieme-connect.com Conversely, other catalysts might be chosen to specifically target the alcohol or the C-N bonds of the azetidine ring. The use of recyclable catalysts is also a growing area of interest to improve the sustainability of these transformations. mdpi.com

Table 3: Influence of Catalysis on Selectivity in Alkyne Reactions

| Reaction Type | Catalyst System | Type of Selectivity Controlled | Key Factor | Reference |

| Hydroarylation | Pd(OAc)₂ with Picolinamide (B142947) (PA) directing group | Regio- and Stereoselectivity (syn) | Bidentate directing group | nih.gov |

| Allylboration | Copper with specific phosphine (B1218219) ligands | Regio-, Diastereo-, Enantioselectivity | Chiral ligand, reaction conditions | acs.org |

| Cyclization | Gold(I) complexes | Chemoselectivity | Gold's alkynophilicity | thieme-connect.com |

| Functionalization | Nickel complexes | Stereoselectivity (anti) | Ligand-controlled isomerization | thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for delineating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 5-(Azetidin-1-YL)pent-3-YN-1-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. docbrown.info

Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

While standard 1D ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR techniques are required to piece together the molecular puzzle. docbrown.infowalisongo.ac.id These experiments correlate signals within or between different spectra, revealing crucial connectivity information. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would be instrumental in establishing the proton-proton connectivities within the pentynol chain and the azetidine (B1206935) ring. For instance, it would show correlations between the hydroxyl proton and the protons on C1, and between the protons on C1 and C2. Similarly, it would confirm the coupling between the geminal and vicinal protons within the azetidine ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu It is a highly sensitive technique that allows for the direct assignment of which proton is attached to which carbon. sdsu.edu For the target molecule, HSQC would definitively link each proton signal to its corresponding carbon atom in both the azetidine ring and the pentynol chain. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY shows through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. For the azetidine ring, NOESY could provide insights into the relative orientation of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 1-OH | ~2.5-4.0 (broad s) | - | COSY with H-1 |

| C1 | ~3.7 (t) | ~60 | COSY with H-2 and 1-OH; HMBC to C2, C3 |

| C2 | ~2.4 (t) | ~23 | COSY with H-1; HMBC to C1, C3, C4 |

| C3 | - | ~80 | HMBC from H-2, H-5 |

| C4 | - | ~85 | HMBC from H-2, H-5 |

| C5 | ~3.4 (s) | ~45 | HMBC to C3, C4, C2', C4' |

| C2'/C4' (Azetidine) | ~3.2 (t) | ~55 | COSY with H-3'; HMBC to C5 |

| C3' (Azetidine) | ~2.1 (quint) | ~18 | COSY with H-2', H-4' |

Note: These are estimated values based on data from structurally similar compounds like N-substituted propargylamines and azetidine derivatives. rsc.orgrsc.orgchemicalbook.comacs.org Actual experimental values may vary.

Stereochemical Assignment through NMR Anisotropy and Coupling Constants

For molecules with stereocenters, NMR spectroscopy is a powerful tool for assigning relative and even absolute configurations. Although this compound does not possess a chiral center, the principles of stereochemical analysis using NMR are broadly applicable.

The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental in determining the relative stereochemistry of substituents on a ring system. By analyzing the coupling constants of the protons on the azetidine ring, one could deduce its conformation.

In cases where chiral centers are present, chiral derivatizing agents (CDAs) like Mosher's acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA) can be used. rsc.org These agents react with the chiral molecule to form diastereomers, which will have distinct NMR spectra. The differences in the chemical shifts of the protons near the newly formed chiral center can be analyzed to determine the absolute configuration of the original molecule. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. ntu.edu.sgjove.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. acs.org This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass. researchgate.net For this compound (C₉H₁₄N₁O₁), the calculated exact mass would be compared to the experimentally measured mass. A close match (typically within 5 ppm) confirms the elemental composition, ruling out other potential formulas that might have the same nominal mass. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. rsc.org In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. nih.gov This process provides detailed information about the connectivity of the molecule.

For this compound, the fragmentation would likely follow predictable pathways for amines and alcohols. Key fragmentation processes for cyclic amines often involve α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. ntu.edu.sgwhitman.edu The fragmentation of the pentynol chain would also produce characteristic losses.

Table 2: Plausible MS/MS Fragmentation Patterns for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 153.12 | 135.11 | H₂O (18.01) | Loss of the hydroxyl group |

| 153.12 | 96.08 | C₃H₅O (57.04) | Cleavage of the C4-C5 bond |

| 153.12 | 82.08 | C₄H₇O (71.04) | Cleavage of the C-N bond with rearrangement |

| 153.12 | 57.06 | C₅H₈O (84.06) | Azetidine ring cation |

Note: The fragmentation of amines often results in ions with an even mass-to-charge ratio, which is a useful diagnostic tool. docbrown.infowhitman.edu The specific fragmentation pattern can help differentiate between isomers. nih.gov

Advanced Ionization Techniques for Complex Organic Molecules

The first step in any mass spectrometry analysis is the ionization of the analyte. chemguide.co.uk The choice of ionization technique is critical and depends on the polarity and thermal stability of the molecule. mdpi.com For a polar molecule like this compound, which contains both an alcohol and a tertiary amine, "soft" ionization techniques are preferred to minimize fragmentation in the source and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is particularly well-suited for polar and thermally labile molecules. mdpi.com In ESI, a solution of the analyte is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions into the gas phase. Given the basic nitrogen of the azetidine ring, positive mode ESI would be highly effective for this compound. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization method that is suitable for a wide range of compounds, including those with moderate polarity. mdpi.com In APCI, the sample is vaporized and then ionized by a corona discharge at atmospheric pressure. It is often used for molecules that are not easily ionized by ESI. numberanalytics.com

Ambient Ionization Techniques: More recent developments include ambient ionization techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real-Time (DART). numberanalytics.com These methods allow for the direct analysis of samples in their native environment with minimal or no sample preparation, offering a rapid screening capability. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify the functional groups within a molecule by probing their characteristic vibrational modes. For This compound , these methods are crucial for confirming the presence and understanding the chemical environment of the azetidine, alkyne, and alcohol moieties.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

The key functional groups in This compound and their expected IR absorption regions are:

O-H Stretch (Alcohol): A strong and broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. acs.orgnih.gov

C-H Stretch (Alkyl and Azetidine): Absorptions corresponding to the stretching of C-H bonds in the azetidine ring and the pentynol chain are expected in the 3000-2850 cm⁻¹ range. acs.org

C≡C Stretch (Alkyne): A weak to medium, sharp absorption band is predicted in the 2260-2100 cm⁻¹ region for the internal carbon-carbon triple bond. nih.govnih.gov The intensity of this band can be influenced by the symmetry and substitution of the alkyne.

C-N Stretch (Azetidine): The stretching vibration of the carbon-nitrogen bond within the azetidine ring typically appears in the 1200-1000 cm⁻¹ region.

C-O Stretch (Alcohol): A strong absorption band for the C-O single bond stretching vibration is expected between 1050 and 1150 cm⁻¹.

A hypothetical IR data table for This compound is presented below, based on characteristic functional group frequencies.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Functional Group |

| O-H Stretch | 3400-3200 | Strong, Broad | Alcohol |

| C-H Stretch | 3000-2850 | Medium to Strong | Alkyl, Azetidine |

| C≡C Stretch | 2260-2100 | Weak to Medium, Sharp | Alkyne |

| C-N Stretch | 1200-1000 | Medium | Azetidine |

| C-O Stretch | 1050-1150 | Strong | Alcohol |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For This compound , Raman spectroscopy would be especially useful for identifying:

C≡C Stretch (Alkyne): The carbon-carbon triple bond, being a relatively non-polar and symmetrical moiety, is expected to show a strong and sharp signal in the Raman spectrum in the 2260-2100 cm⁻¹ region. researchgate.net This can be more prominent than in the IR spectrum.

Azetidine Ring Vibrations: The symmetric breathing and deformation modes of the four-membered azetidine ring can also give rise to characteristic Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous functional group identification and confirmation of the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For This compound , a single-crystal X-ray diffraction study would be invaluable for:

Confirming Connectivity: Unambiguously establishing the bonding network of the molecule.

Determining Conformation: Revealing the preferred spatial arrangement of the azetidine ring relative to the flexible pentynol chain. This includes the torsional angles around the C-C and C-N single bonds.

Analyzing Intermolecular Interactions: Providing insight into the hydrogen bonding network formed by the hydroxyl groups and the nitrogen atom of the azetidine ring in the crystal lattice. This information is crucial for understanding the solid-state packing and physical properties of the compound.

While no specific crystallographic data for This compound is publicly available, a hypothetical data table summarizing the kind of information that would be obtained is presented below.

| Crystallographic Parameter | Hypothetical Value/Information |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | C-C, C≡C, C-N, C-O, O-H, C-H |

| Bond Angles (°) | Angles defining the molecular geometry |

| Torsional Angles (°) | Describing the conformation of the pentynol chain |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |

The successful crystallization and X-ray analysis of This compound would provide the ultimate proof of its structure and offer a detailed picture of its solid-state conformation, which is fundamental for structure-activity relationship studies and materials science applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the fundamental properties of a molecule. For 5-(azetidin-1-yl)pent-3-yn-1-ol, these methods can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in mapping out reaction pathways, identifying transition states, and calculating the energies associated with chemical transformations. rsc.orgmdpi.comacs.org For a molecule like this compound, DFT could be used to model various reactions, such as the N-alkylation of the azetidine (B1206935) ring or addition reactions across the alkyne triple bond.

Mechanistic studies on similar heterocyclic compounds show that DFT can effectively model processes like cycloadditions and ring-opening reactions. rsc.orgchemrxiv.org For instance, a hypothetical DFT study on the protonation of the azetidine nitrogen could reveal the activation energy barrier and the thermodynamic stability of the resulting azetidinium cation. Such calculations are crucial for understanding reactivity in different chemical environments. Computational models have been successfully used to prescreen substrates and predict reaction outcomes in the synthesis of azetidines, saving significant time in experimental trial-and-error processes. mit.edu

Hypothetical DFT Calculation Results for a Reaction Pathway:

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.0 |

| Transition State | N-methylation Sₙ2 transition state | +15.2 |

| Products | 1-methyl-1-(5-hydroxypent-2-ynyl)azetidinium iodide | -10.5 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm a molecular structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT, are standard for this purpose. Machine learning algorithms have also emerged as powerful tools for the rapid and accurate prediction of NMR spectra. d-nb.info

For this compound, predicting the ¹H and ¹³C NMR spectra would be invaluable for its characterization. The protons on the azetidine ring, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, and the methylene group adjacent to the alkyne would all have distinct, predictable chemical shifts. libretexts.orgopenochem.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -OH | 1 | ~2.5 (broad s) | - |

| -CH₂-OH | 1 | ~3.70 (t) | ~61.5 |

| -CH₂-C≡ | 2 | ~2.45 (t) | ~23.0 |

| -C≡C- | 3, 4 | - | ~80.0, ~82.0 |

| ≡C-CH₂-N | 5 | ~3.30 (t) | ~48.0 |

| Azetidine -CH₂-N | α | ~3.25 (t) | ~55.0 |

| Azetidine -CH₂- | β | ~2.10 (quintet) | ~18.0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, key conformational features include the puckering of the azetidine ring and the rotation about the single bonds in the pentynyl side chain. acs.org The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve angular strain. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. nih.govyoutube.com By simulating the movements of all atoms, MD can explore the conformational landscape, identify the most stable conformers, and model interactions with solvent molecules or biological targets. rsc.orgacs.org

Hypothetical Relative Energies of Key Conformers:

| Conformer Description | Key Dihedral Angles | Relative Energy (kcal/mol) |

|---|---|---|

| Extended Chain, Puckered Ring (Axial) | C1-C2-C5-N: ~180° | 0.0 |

| Extended Chain, Puckered Ring (Equatorial) | C1-C2-C5-N: ~180° | 0.5 |

| Gauche Chain, Puckered Ring (Axial) | C1-C2-C5-N: ~60° | 2.1 |

In Silico Design and Optimization of Synthetic Pathways

Computational chemistry offers powerful tools for planning and optimizing synthetic routes before any lab work is done. nih.govrsc.org This in silico approach can save considerable resources by identifying the most promising pathways and reaction conditions. mit.edu For this compound, a retrosynthetic analysis would break the molecule down into simpler, commercially available precursors.

Common strategies for synthesizing azetidines often involve intramolecular cyclization. nih.govacs.org A plausible route to the target molecule could involve the reaction of azetidine with a suitable 5-halopent-3-yn-1-ol derivative. Computational methods could be used to compare the reaction barriers for different leaving groups (e.g., Cl, Br, I, or a sulfonate ester) to determine the most efficient synthetic protocol.

Hypothetical Comparison of Synthetic Precursors:

| Precursor (X-CH₂-C≡C-CH₂-CH₂-OH) | Leaving Group (X) | Calculated Activation Energy (kcal/mol) | Predicted Relative Yield |

|---|---|---|---|

| 5-chloropent-3-yn-1-ol | -Cl | 22.5 | Low |

| 5-bromopent-3-yn-1-ol | -Br | 18.7 | Moderate |

| 5-iodopent-3-yn-1-ol | -I | 16.1 | High |

| 5-(tosyloxy)pent-3-yn-1-ol | -OTs | 15.5 | Very High |

Strain Energy Analysis of the Azetidine Ring and Its Impact on Reactivity

Four-membered rings like azetidine are characterized by significant ring strain, which is a form of potential energy arising from non-ideal bond angles and steric interactions. rsc.org The strain energy of the parent azetidine ring is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain is a defining feature of the molecule's chemistry, making the ring susceptible to opening reactions that relieve this energy. researchwithrutgers.comnih.gov

Computational methods can precisely quantify this strain energy, often by using isodesmic or homodesmotic reactions where the number and type of bonds are conserved on both sides of a hypothetical reaction. acs.org This analysis helps to rationalize the heightened reactivity of azetidines compared to their less strained five- and six-membered counterparts, pyrrolidine (B122466) and piperidine. researchgate.netsrce.hr The strain-driven reactivity makes azetidines valuable intermediates in organic synthesis, capable of undergoing transformations that are inaccessible to unstrained heterocycles. chemrxiv.orgrsc.org

Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles:

| Heterocycle | Ring Size | Calculated Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 |

| Azetidine | 4 | ~25.2 |

| Pyrrolidine | 5 | ~5.8 |

| Piperidine | 6 | ~0.0 |

Data sourced from literature values for parent heterocycles. researchgate.net

Emerging Research Applications and Future Perspectives

The trifunctional nature of 5-(azetidin-1-yl)pent-3-yn-1-ol, which incorporates a strained azetidine (B1206935) ring, a reactive internal alkyne, and a primary alcohol, positions it as a molecule of significant interest for future research and application. Its unique combination of functional groups opens avenues in complex synthesis, chemical biology, materials science, and catalysis.

Q & A

Q. Methodological Answer

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Oxidative Stability : Expose to HO or liver microsomes, analyzing metabolites.

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light, using amber vials to control photodegradation .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. Basic

- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water phases.

- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 10:1 to 1:1).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced

High-performance countercurrent chromatography (HPCCC) offers superior resolution for stereoisomers. Simulated moving bed (SMB) systems enable continuous purification for scale-up .

How can mechanistic studies elucidate the role of the azetidine ring in the compound’s reactivity?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Replace with in the azetidine ring to probe rate-determining steps.

- Trapping Intermediates : Use quench-flow NMR or cryogenic MS to capture transient species.

- DFT Calculations : Map reaction pathways (e.g., ring-opening via nucleophilic attack) and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.